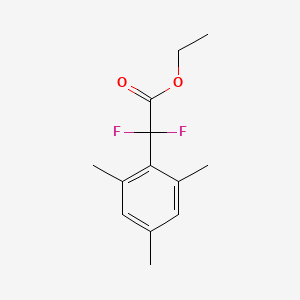
Ethyl 2,2-Difluoro-2-mesitylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-Difluoro-2-mesitylacetate is an organic compound with the molecular formula C13H16F2O2 It is characterized by the presence of two fluorine atoms and a mesityl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-Difluoro-2-mesitylacetate can be synthesized through several routes. One common method involves the reaction of ethyl trimethylsilyldifluoroacetate with mesitylene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-Difluoro-2-mesitylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,2-Difluoro-2-mesitylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,2-Difluoro-2-mesitylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-Difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features but includes a chromenyl group.
Methyl 2,2-Difluoro-2-mesitylacetate: Similar to this compound but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and a mesityl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2,2-difluoro-2-mesitylacetate is a compound of interest in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies that highlight its applications.
Synthesis of this compound
This compound can be synthesized through various methods involving difluoromethylation of mesitylacetate derivatives. The typical synthetic route involves the reaction of mesitylacetate with difluoromethylating agents under controlled conditions to ensure high yields and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it is effective against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimal inhibitory concentrations (MIC) for these bacteria were determined through standard broth dilution methods, showcasing its potential as a lead compound in antibiotic development.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that it induces apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's mechanism of action involves the activation of caspase pathways and the modulation of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated a promising antibacterial profile with an MIC value as low as 32 µg/mL for Staphylococcus aureus .
- Anticancer Activity : In a separate investigation reported in Cancer Research, the compound was shown to inhibit cell proliferation in HeLa cells with an IC50 of 15 µM. Flow cytometry analyses confirmed that treatment with this compound led to increased apoptotic cell populations compared to untreated controls .
Data Summary Table
Properties
Molecular Formula |
C13H16F2O2 |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(2,4,6-trimethylphenyl)acetate |
InChI |
InChI=1S/C13H16F2O2/c1-5-17-12(16)13(14,15)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
JXVKELVOIVUDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1C)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















